2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the morpholine group: This step involves the reaction of the oxazole intermediate with morpholine, often under basic conditions.
Attachment of the ethoxyphenyl group: This can be done through a coupling reaction, such as a Heck reaction, where the ethoxyphenyl group is introduced to the oxazole-morpholine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine: This compound shares the ethoxyphenyl group but has a different core structure.
1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE: This compound has a similar ethenyl group but different substituents and core structure.
Properties
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-23-15-6-3-14(4-7-15)5-8-17-20-16(13-19)18(24-17)21-9-11-22-12-10-21/h3-8H,2,9-12H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZHJRRFSCEJP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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